molecular formula C15H12ClNO4S B2822905 3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 379729-51-8

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid

Cat. No.: B2822905
CAS No.: 379729-51-8
M. Wt: 337.77
InChI Key: ILWWQTZKJOPNQC-JXMROGBWSA-N
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Description

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid is a chemical compound with the molecular formula C15H12ClNO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a prop-2-enoic acid moiety, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid typically involves the reaction of 2-chlorobenzenesulfonamide with 4-bromobenzaldehyde under basic conditions to form an intermediate, which is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted phenylprop-2-enoic acids .

Scientific Research Applications

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Chlorophenyl)sulfamoyl]phenyl}acetic acid
  • 3-{4-[(2-Bromophenyl)sulfamoyl]phenyl}prop-2-enoic acid
  • 3-{4-[(2-Methylphenyl)sulfamoyl]phenyl}prop-2-enoic acid

Uniqueness

3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWWQTZKJOPNQC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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